CellTracker Blue CMF2HC Dye

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

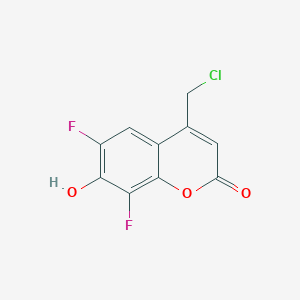

C10H5ClF2O3 |

|---|---|

Molecular Weight |

246.59 g/mol |

IUPAC Name |

4-(chloromethyl)-6,8-difluoro-7-hydroxychromen-2-one |

InChI |

InChI=1S/C10H5ClF2O3/c11-3-4-1-7(14)16-10-5(4)2-6(12)9(15)8(10)13/h1-2,15H,3H2 |

InChI Key |

QDLNIWVLVXWCPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=CC(=C(C(=C2OC1=O)F)O)F)CCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties of CellTracker™ Blue CMF2HC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral and handling properties of CellTracker™ Blue CMF2HC (4-chloromethyl-6,8-difluoro-7-hydroxycoumarin), a fluorescent dye widely utilized for long-term cell tracking in life sciences research.

Core Spectral and Physicochemical Properties

CellTracker™ Blue CMF2HC is a membrane-permeant dye that becomes cell-impermeant upon intracellular enzymatic modification. This property, combined with its robust fluorescence, makes it an ideal tool for monitoring cell movement, proliferation, and location over extended periods.[1][]

| Property | Value | Source |

| Excitation Maximum (Ex) | ~371 nm | [3] |

| Emission Maximum (Em) | ~464 nm | [3] |

| Alternative Excitation | ~405 nm | [4] |

| Alternative Emission | ~451 nm | [4] |

| Molecular Weight | 246.59 g/mol | [4][5] |

| Chemical Formula | C₁₀H₅ClF₂O₃ | [4][5] |

| Quantum Yield (Φ) | Not explicitly reported for CMF2HC. Related coumarin (B35378) derivatives exhibit quantum yields ranging from 0.06 to 0.83 depending on the solvent and specific structure.[6][7][8] | - |

| Molar Extinction Coefficient (ε) | Not explicitly reported for CMF2HC. A similar compound, 4-chloromethyl-7-hydroxy coumarin, has a mass extinction coefficient of 274.296 Lg⁻¹cm⁻¹ in DMSO.[9] 7-hydroxycoumarin derivatives show significant solvent-dependent variations. | - |

Mechanism of Action: Intracellular Retention

CellTracker™ Blue CMF2HC freely diffuses across the membranes of live cells. Once inside, the dye's chloromethyl group reacts with intracellular thiols, a reaction catalyzed by glutathione (B108866) S-transferase (GST). This conjugation forms a fluorescent, membrane-impermeant thioether adduct, ensuring the dye is well-retained within the cell and its progeny for several generations.[1]

Experimental Protocols

Stock Solution Preparation

-

Allow the vial of lyophilized CellTracker™ Blue CMF2HC to warm to room temperature before opening.

-

Dissolve the contents in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.[1][10]

Cell Staining Protocol for Adherent Cells

-

Grow cells to the desired confluency on coverslips or in culture dishes.

-

Remove the culture medium.

-

Add pre-warmed (37°C) staining solution to the cells. The recommended final working concentration is between 0.5 µM and 25 µM in serum-free medium.[1][10] For long-term studies (over 3 days) or rapidly dividing cells, a higher concentration (5–25 µM) is recommended. For shorter experiments, a lower concentration (0.5–5 µM) is often sufficient.[10]

-

Remove the staining solution and replace it with fresh, pre-warmed, complete culture medium.

-

Incubate for an additional 30 minutes to allow for the complete modification of the dye.[1]

-

The cells are now ready for imaging.

Cell Staining Protocol for Cells in Suspension

-

Harvest cells by centrifugation and discard the supernatant.

-

Gently resuspend the cell pellet in a pre-warmed (37°C) staining solution with a working concentration of 0.5–25 µM in serum-free medium.[1][10]

-

Centrifuge the cells to remove the staining solution.

-

Resuspend the labeled cells in fresh, complete culture medium.

-

The cells can then be plated for imaging or used in other applications like flow cytometry.

References

- 1. ulab360.com [ulab360.com]

- 3. CellTracker Blue CMF2HC Dye I CAS#: 215868-45-4 I blue dyestuff I InvivoChem [invivochem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | C10H5ClF2O3 | CID 18757590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. ulab360.com [ulab360.com]

CellTracker™ Blue CMF2HC: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CellTracker™ Blue CMF2HC, a fluorescent dye designed for long-term cell tracking and analysis. This document details its core properties, provides explicit experimental protocols, and illustrates key cellular and experimental processes.

Core Properties and Specifications

CellTracker™ Blue CMF2HC (4-chloromethyl-6,8-difluoro-7-hydroxycoumarin) is a membrane-permeant dye that becomes fluorescent and is well-retained in the cytoplasm of live cells following an enzymatic reaction. Its robust performance makes it a valuable tool for a variety of cell-based assays.

| Property | Value | Reference |

| Chemical Name | 4-(chloromethyl)-6,8-difluoro-7-hydroxycoumarin | [1] |

| Molecular Formula | C₁₀H₅ClF₂O₃ | [1] |

| Molecular Weight | 246.59 g/mol | [1] |

| Excitation Maximum (Ex) | ~371 nm | [2] |

| Emission Maximum (Em) | ~464 nm | [2] |

| Quantum Yield (Φ) | Not publicly available | |

| Molar Extinction Coefficient (ε) | Not publicly available | |

| Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) | [2] |

Note: Despite a comprehensive search of scientific literature and technical data sheets, the quantum yield and molar extinction coefficient for CellTracker™ Blue CMF2HC are not publicly available. These values are crucial for the precise quantification of fluorescence and photobleaching experiments. Researchers requiring this information may need to determine it empirically or contact the manufacturer directly.

Intracellular Activation and Retention

CellTracker™ Blue CMF2HC passively diffuses across the cell membrane. Once inside the cell, the non-fluorescent dye is enzymatically converted into a fluorescent and cell-impermeant product. This conversion is catalyzed by glutathione (B108866) S-transferase (GST), which facilitates the conjugation of the dye's chloromethyl group with intracellular glutathione (GSH). The resulting fluorescent thioether adduct is trapped within the cell and is passed on to daughter cells during cell division, but not to adjacent cells in a population.[3]

Experimental Protocols

Detailed methodologies for cell staining are provided below. Optimal conditions may vary depending on the cell type and experimental design.

Reagent Preparation

-

Stock Solution (10 mM):

-

Bring the vial of lyophilized CellTracker™ Blue CMF2HC to room temperature before opening.

-

Add the appropriate volume of high-quality, anhydrous DMSO to create a 10 mM stock solution. For a 5 mg vial (MW = 246.59), this would be approximately 202.8 µL of DMSO.

-

Mix thoroughly until the dye is completely dissolved.

-

Store the stock solution at -20°C, protected from light and moisture. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

-

-

Working Solution (0.5 - 25 µM):

-

On the day of the experiment, dilute the 10 mM stock solution in a serum-free medium to the desired final working concentration.

-

For long-term studies (e.g., > 3 days) or for rapidly dividing cells, a higher concentration (5–25 µM) is recommended.[2]

-

For shorter experiments, such as viability assays, a lower concentration (0.5–5 µM) is generally sufficient.[2]

-

Pre-warm the working solution to 37°C before adding it to the cells.

-

Staining Protocol for Adherent Cells

-

Culture adherent cells on coverslips or in culture dishes to the desired confluency.

-

Aspirate the culture medium.

-

Gently add the pre-warmed CellTracker™ Blue CMF2HC working solution to the cells, ensuring complete coverage.

-

Incubate the cells for 15–45 minutes at 37°C under normal growth conditions.

-

Remove the working solution.

-

Wash the cells once with a fresh, pre-warmed serum-free medium.

-

Add fresh, pre-warmed complete culture medium to the cells.

-

The cells are now ready for imaging or further experimental procedures.

Staining Protocol for Suspension Cells

-

Harvest the cells by centrifugation.

-

Aspirate the supernatant.

-

Gently resuspend the cell pellet in the pre-warmed CellTracker™ Blue CMF2HC working solution.

-

Incubate the cells for 15–45 minutes at 37°C under appropriate growth conditions, with occasional gentle mixing.

-

Centrifuge the stained cells.

-

Aspirate the working solution.

-

Resuspend the cells in fresh, pre-warmed complete culture medium.

-

The cells can now be plated for imaging or used in other applications like flow cytometry.

Fixation and Permeabilization

CellTracker™ Blue CMF2HC is retained in cells after fixation with formaldehyde-based fixatives, making it compatible with subsequent immunofluorescence staining.

-

Fixation: After staining, cells can be fixed with 3.7-4% formaldehyde (B43269) in PBS for 15-20 minutes at room temperature.

-

Permeabilization: If intracellular antibody staining is required, permeabilize the fixed cells with a detergent-based buffer (e.g., 0.1-0.5% Triton™ X-100 or saponin (B1150181) in PBS) for 10-15 minutes at room temperature.

Experimental Workflow

The following diagram outlines a typical experimental workflow for cell tracking studies using CellTracker™ Blue CMF2HC.

Applications in Research

CellTracker™ Blue CMF2HC is a versatile tool for a range of applications in cell biology and drug development.

-

Cell Tracking and Migration: The long-term retention of the dye allows for the tracking of cell movement and migration over several days, both in vitro and in vivo.[1] This is particularly useful for studying wound healing, cancer metastasis, and immune cell trafficking.

-

Cell Proliferation: As cells divide, the fluorescent signal is distributed approximately equally between daughter cells. This allows for the monitoring of cell proliferation by measuring the decrease in fluorescence intensity over time using flow cytometry.

-

Co-culture Studies: The distinct blue fluorescence of CMF2HC enables the clear identification of a labeled cell population when co-cultured with other cell types that are either unlabeled or labeled with a different colored fluorescent probe.

-

Viability and Cytotoxicity Assays: While not its primary application, changes in fluorescence intensity can be correlated with cell viability, particularly in short-term assays.

While CellTracker™ Blue CMF2HC is primarily a tool for cell tracking and localization, it can be used in the context of studying signaling pathways by enabling the identification and tracking of specific cell populations that are undergoing signaling events. For example, in a co-culture experiment, one cell type expressing a particular receptor could be labeled with CMF2HC to track its interaction with another cell type that releases a ligand. The downstream signaling events in the CMF2HC-labeled cells could then be assessed using other methods like immunofluorescence for phosphorylated signaling proteins.

References

CellTracker™ Blue CMF2HC: A Technical Guide to its Fixability and Application in Advanced Cell Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ Blue CMF2HC is a fluorescent dye widely utilized for long-term tracking of live cells. Its utility in complex experimental designs, particularly those involving immunofluorescence or other multi-step labeling protocols, hinges on its ability to be fixed and retained within the cell. This technical guide provides an in-depth analysis of the fixable nature of CellTracker™ Blue CMF2HC, detailing its mechanism of action, spectral properties, and protocols for its use in combination with fixation and permeabilization. Furthermore, it explores its application in key experimental workflows, such as co-culture analysis and lymphocyte-mediated cytotoxicity assays, complete with visual diagrams of the underlying processes.

Core Principles of CellTracker™ Blue CMF2HC

Mechanism of Action

CellTracker™ Blue CMF2HC is a cell-permeant molecule that freely diffuses across the membranes of live cells. Once inside the cell, its chloromethyl group reacts with intracellular glutathione (B108866), a reaction catalyzed by glutathione S-transferases (GST). This reaction forms a fluorescent, cell-impermeant thioether adduct. This covalent modification ensures that the dye is well-retained within the cell and is passed on to daughter cells upon cell division, but not transferred to adjacent cells in a population.[1][2]

Fixability

The covalent linkage of the CellTracker™ Blue CMF2HC dye to intracellular thiols is the key to its fixability. The resulting dye-thioether adduct can be crosslinked by aldehyde-based fixatives, such as formaldehyde (B43269) and paraformaldehyde, effectively locking the fluorescent signal within the cellular structure.[3] This property allows for the long-term preservation of the stained sample and makes the dye compatible with subsequent experimental procedures like immunofluorescence.[4]

Quantitative Data Summary

| Parameter | Value | Reference |

| Excitation Maximum (Ex) | 371 nm | [1] |

| Emission Maximum (Em) | 464 nm | [1] |

| Molecular Weight | 246.59 g/mol | |

| Solvent | DMSO | [1] |

| Condition | Fluorescence Retention | Spectral Shift | Notes |

| Paraformaldehyde (PFA) Fixation | High | Minimal to None | Aldehyde-based fixatives are recommended for optimal retention. |

| Methanol (B129727) Fixation | Variable | Potential for shifts | Some studies on other fluorophores show reduced fluorescence with methanol fixation.[5] |

| Permeabilization (Saponin/Triton™ X-100) | High | Minimal to None | When used after aldehyde fixation, retention is generally good. |

Experimental Protocols

Protocol 1: Staining Live Cells with CellTracker™ Blue CMF2HC

This protocol outlines the fundamental steps for labeling live cells in suspension or adherent cultures.

Materials:

-

CellTracker™ Blue CMF2HC dye

-

Anhydrous dimethylsulfoxide (DMSO)

-

Serum-free medium

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Stock Solution: Allow the vial of CellTracker™ Blue CMF2HC to warm to room temperature. Dissolve the contents in DMSO to make a 10 mM stock solution.[1][6]

-

Prepare Working Solution: Dilute the 10 mM stock solution in serum-free medium to a final working concentration of 0.5–25 µM. The optimal concentration may vary depending on the cell type and experimental duration and should be determined empirically.[1][6] For long-term studies, a higher concentration (5-25 µM) is often used, while for shorter experiments, a lower concentration (0.5-5 µM) may be sufficient.[1][6]

-

Cell Preparation:

-

Incubation: Incubate the cells for 15–45 minutes at 37°C in a CO₂ incubator.[1][6]

-

Wash:

-

Final Incubation: Incubate the cells for an additional 30 minutes at 37°C to allow for complete modification of the dye.[3]

-

Proceed to Fixation or Imaging: The cells are now ready for fixation or for imaging as live cells.

Protocol 2: Paraformaldehyde (PFA) Fixation and Permeabilization for Immunofluorescence

This protocol describes how to fix and permeabilize cells stained with CellTracker™ Blue CMF2HC for subsequent antibody labeling.

Materials:

-

Cells stained with CellTracker™ Blue CMF2HC (from Protocol 1)

-

Paraformaldehyde (PFA), typically 4% in PBS

-

Permeabilization buffer (e.g., 0.1-0.5% Triton™ X-100 or Saponin in PBS)

-

Blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20)

-

Primary and secondary antibodies

Procedure:

-

Fixation:

-

Permeabilization:

-

Add the permeabilization buffer to the fixed cells and incubate for 10-15 minutes at room temperature.[8] The choice of detergent and its concentration may need to be optimized for the specific antibody and antigen.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add blocking buffer to the cells and incubate for at least 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Antibody Staining:

-

Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

-

Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and proceed with fluorescence microscopy.

Mandatory Visualizations

Experimental Workflow: Co-Culture Analysis

This diagram illustrates a typical workflow for a co-culture experiment where one cell population is tracked using CellTracker™ Blue CMF2HC.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. bu.edu [bu.edu]

- 3. ulab360.com [ulab360.com]

- 4. takara.co.kr [takara.co.kr]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ulab360.com [ulab360.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

CellTracker Blue CMF2HC: An In-Depth Technical Guide for Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CellTracker™ Blue CMF2HC (4-chloromethyl-6,8-difluoro-7-hydroxycoumarin), a fluorescent dye designed for long-term tracking of live cells. This document details its mechanism of action, key spectral properties, and provides detailed protocols for its application in live-cell imaging studies.

Core Principles and Mechanism of Action

CellTracker™ Blue CMF2HC is a cell-permeant dye that freely crosses the cell membrane. Once inside a living cell, the dye's chloromethyl group reacts with intracellular thiols, primarily glutathione (B108866) (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs), ubiquitous enzymes found in the cytoplasm of most cells. The resulting fluorescent thioether adduct is cell-impermeant and is well-retained within the cell for extended periods, allowing for multigenerational tracking of cell populations. The fluorescence of CellTracker™ Blue CMF2HC is not dependent on enzymatic cleavage.[1][2] This stable labeling allows for the tracking of cell migration, proliferation, and other dynamic cellular processes over time.

Caption: Mechanism of CellTracker Blue CMF2HC action.

Quantitative Data Summary

The following tables summarize the key quantitative properties of CellTracker™ Blue CMF2HC.

Table 1: Spectral Properties

| Property | Wavelength (nm) | Notes |

| Excitation (Maximum) | ~371 - 405 | Compatible with DAPI filter sets and blue laser lines.[3][4] |

| Emission (Maximum) | ~451 - 464 |

Table 2: Experimental Parameters

| Parameter | Recommended Range | Notes |

| Stock Solution Concentration | 10 mM in high-quality DMSO | Prepare fresh and protect from light.[1][5] |

| Working Concentration | 0.5 - 25 µM | Optimal concentration is cell-type dependent and should be determined empirically. For long-term studies (>3 days) or rapidly dividing cells, 5-25 µM is recommended. For shorter experiments, 0.5-5 µM is often sufficient.[1][5] |

| Incubation Time | 15 - 45 minutes | At 37°C.[1][5] |

| Post-Labeling Incubation | 30 minutes | In fresh, pre-warmed medium to allow for unconjugated dye to diffuse out.[1] |

Table 3: Physicochemical and Toxicological Data

| Property | Value |

| Molecular Formula | C₁₀H₅ClF₂O₃[4] |

| Molecular Weight | 246.59 g/mol [4] |

| Cytotoxicity | No reduction in cell viability observed at concentrations ≤25 µM in MTT assays.[3] However, some cytotoxic effects have been noted in CHOK1 cells at concentrations above 10 µM.[6] |

Experimental Protocols

Important Pre-Protocol Considerations:

-

Buffer Choice: Avoid amine- and thiol-containing buffers as they can react with the dye.[2][5]

-

Warming: Before use, allow the lyophilized product and DMSO to warm to room temperature.[1][5] All solutions used for cell labeling should be pre-warmed to 37°C.[1][5]

-

Safety: Handle the DMSO stock solution with caution as DMSO can facilitate the entry of organic molecules into tissues. Always wear appropriate personal protective equipment.[5]

Protocol 1: Labeling Suspension Cells

Caption: Experimental workflow for labeling suspension cells.

-

Prepare Stock Solution: Dissolve the lyophilized CellTracker™ Blue CMF2HC in high-quality DMSO to a final concentration of 10 mM.[1][5]

-

Prepare Working Solution: Dilute the stock solution to a final working concentration of 0.5–25 µM in serum-free medium.[1][5] Warm the working solution to 37°C.[1][5]

-

Cell Preparation: Harvest cells by centrifugation and aspirate the supernatant.[2][5]

-

Labeling: Gently resuspend the cell pellet in the pre-warmed working solution.[1][5]

-

Incubation: Incubate the cells for 15–45 minutes at 37°C under appropriate growth conditions.[1][5]

-

Wash: Centrifuge the cells and remove the working solution.[2][5]

-

Post-Labeling Incubation: Resuspend the cells in fresh, pre-warmed culture medium and incubate for an additional 30 minutes at 37°C.[1]

-

Final Preparation: The cells are now ready for imaging or further experimental procedures.

Protocol 2: Labeling Adherent Cells

Caption: Experimental workflow for labeling adherent cells.

-

Prepare Stock Solution: Dissolve the lyophilized CellTracker™ Blue CMF2HC in high-quality DMSO to a final concentration of 10 mM.[1][5]

-

Prepare Working Solution: Dilute the stock solution to a final working concentration of 0.5–25 µM in serum-free medium.[1][5] Warm the working solution to 37°C.[1][5]

-

Cell Culture: Grow adherent cells on a suitable culture vessel (e.g., coverslips, chamber slides) to the desired confluence.

-

Labeling: Remove the culture medium and gently add the pre-warmed working solution to the cells.[1][5]

-

Incubation: Incubate the cells for 15–45 minutes at 37°C under appropriate growth conditions.[1][5]

-

Post-Labeling Incubation: Add fresh, pre-warmed culture medium and incubate for an additional 30 minutes at 37°C.[1]

-

Final Preparation: The cells are now ready for imaging.

Applications in Research and Drug Development

CellTracker™ Blue CMF2HC is a versatile tool for a variety of applications in life science research and drug development, including:

-

Cell Migration and Invasion Assays: Tracking the movement of individual cells or cell populations in response to stimuli.

-

Cell Proliferation Studies: Monitoring cell division over multiple generations.[]

-

In Vivo Cell Tracking: Following the fate of labeled cells after transplantation or injection into an animal model.[3]

-

Co-culture and Cell-Cell Interaction Studies: Distinguishing different cell populations in a mixed culture.

-

Rapid Antibiotic Susceptibility Testing: Assessing bacterial viability based on fluorescence intensity.[3][8]

Conclusion

CellTracker™ Blue CMF2HC provides a robust and reliable method for long-term fluorescent labeling of live cells. Its stable retention, low cytotoxicity at optimal concentrations, and bright fluorescence make it an invaluable tool for a wide range of applications in cell biology and drug discovery. For successful and reproducible results, optimization of the working concentration and incubation time for the specific cell type and experimental conditions is highly recommended.

References

- 1. ulab360.com [ulab360.com]

- 2. gongyingshi.com [gongyingshi.com]

- 3. CellTracker Blue CMF2HC Dye I CAS#: 215868-45-4 I blue dyestuff I InvivoChem [invivochem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. labs.pbrc.edu [labs.pbrc.edu]

- 8. medchemexpress.com [medchemexpress.com]

CellTracker Blue CMF2HC: A Comprehensive Technical Guide for Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CellTracker Blue CMF2HC, a powerful fluorescent dye for long-term cell tracking in cell biology research. This document details the dye's mechanism of action, key applications, and provides detailed experimental protocols for its use in various cell-based assays.

Introduction to CellTracker Blue CMF2HC

CellTracker Blue CMF2HC (4-chloromethyl-6,8-difluoro-7-hydroxycoumarin) is a vital tool for the long-term tracking of living cells.[1] Its ability to be retained in cells for several generations without apparent toxicity makes it an ideal probe for a wide range of applications, including cell proliferation, migration, chemotaxis, invasion, and co-culture studies.[2][3] The dye is part of a series of fluorescent probes designed to freely pass through cell membranes and, once inside the cell, are converted into cell-impermeant products. This ensures that the dye is not transferred to adjacent cells in a population, providing precise tracking of the initially labeled cell population.

Mechanism of Action

CellTracker Blue CMF2HC's effectiveness lies in its well-defined intracellular retention mechanism. The dye contains a chloromethyl group that reacts with intracellular thiols, primarily glutathione (B108866), in a reaction mediated by glutathione S-transferase (GST).[3] This reaction forms a fluorescent, cell-impermeant thioether adduct. Due to the high levels of glutathione (up to 10 mM) and the ubiquitous presence of GST in most cells, the dye is efficiently conjugated and retained within the cytoplasm.[3]

Key Applications in Cell Biology

CellTracker Blue CMF2HC is a versatile dye with a broad range of applications in cell biology research. Its key uses include:

-

Long-Term Cell Tracking: The stable, non-toxic, and heritable nature of the dye allows for the tracking of cell populations over extended periods and through multiple cell divisions.[2]

-

Cell Proliferation Assays: By measuring the dilution of the fluorescent signal as cells divide, researchers can quantify cell proliferation.[4]

-

Cell Migration and Invasion Assays: The dye is instrumental in wound healing (scratch) assays and transwell migration assays to monitor the movement of cells.

-

Co-Culture Studies: Different cell populations can be labeled with distinct CellTracker dyes (e.g., blue, green, red) to track their interactions and behaviors in a mixed culture environment.[5]

-

In Vivo Cell Tracking: Labeled cells can be introduced into animal models to track their localization, migration, and fate in a whole-organism context.[6]

Data Presentation

Spectral Properties

The spectral characteristics of CellTracker Blue CMF2HC are crucial for designing multiplex imaging experiments and selecting appropriate filter sets.

| Property | Wavelength (nm) |

| Excitation (Max) | 371 |

| Emission (Max) | 464 |

| Recommended Filter Set | DAPI |

| Table 1: Spectral properties of CellTracker Blue CMF2HC.[3] |

Cytotoxicity Data

A critical aspect of any live-cell probe is its potential for cytotoxicity. Studies have shown that CellTracker Blue CMF2HC exhibits minimal to no cytotoxicity at working concentrations. The following table is a representation of data from a cell proliferation assay (CyQUANT™ Direct Cell Proliferation Assay) on HeLa cells loaded with CellTracker Blue.

| Time Point (Post-loading) | Cell Proliferation (Relative Fluorescence Units - RFU) |

| Day 1 | ~10,000 |

| Day 2 | ~20,000 |

| Day 3 | ~40,000 |

| Table 2: Cytotoxicity of CellTracker Blue in HeLa cells. The proliferation of cells labeled with CellTracker Blue is comparable to control cells, indicating no significant cytotoxic effects. Data adapted from a graphical representation in the product information sheet.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments using CellTracker Blue CMF2HC.

General Cell Labeling Protocol

This protocol provides a general procedure for labeling both suspension and adherent cells.

Materials:

-

CellTracker Blue CMF2HC dye

-

High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Adherent or suspension cells

Procedure:

-

Prepare Stock Solution: Before use, allow the vial of CellTracker Blue CMF2HC to warm to room temperature. Prepare a 10 mM stock solution by dissolving the lyophilized powder in DMSO.[2]

-

Prepare Working Solution: Dilute the stock solution to a final working concentration of 0.5-25 µM in serum-free medium. The optimal concentration may vary depending on the cell type and experimental duration and should be determined empirically. For long-term studies (over 3 days) or rapidly dividing cells, a higher concentration (5-25 µM) is recommended. For shorter experiments, a lower concentration (0.5-5 µM) is often sufficient.[7]

-

Cell Preparation:

-

For adherent cells: Grow cells on coverslips or in culture dishes to the desired confluency.

-

For suspension cells: Harvest cells and centrifuge to obtain a cell pellet.

-

-

Cell Labeling:

-

For adherent cells: Remove the culture medium and add the pre-warmed working solution.

-

For suspension cells: Resuspend the cell pellet in the pre-warmed working solution.

-

-

Incubation: Incubate the cells for 15-45 minutes at 37°C.[2]

-

Washing: After incubation, replace the working solution with fresh, pre-warmed complete culture medium. For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in fresh medium.

-

Imaging: The labeled cells can now be visualized using a fluorescence microscope with a DAPI filter set. Cells loaded with CellTracker fluorescent probes typically display fluorescence for at least 72 hours.[2]

Wound Healing (Scratch) Assay

This assay is used to study collective cell migration.

Materials:

-

Cells labeled with CellTracker Blue CMF2HC

-

24-well plate

-

P200 pipette tip

-

Live-cell imaging microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the CellTracker Blue CMF2HC-labeled cells into a 24-well plate and grow them to a confluent monolayer.

-

Creating the "Wound": Using a sterile P200 pipette tip, create a linear scratch in the center of the cell monolayer.[8]

-

Washing: Gently wash the well with serum-free medium to remove any detached cells.

-

Image Acquisition: Place the plate on a live-cell imaging microscope and acquire images of the scratch at time zero. Continue to acquire images at regular intervals (e.g., every 2-4 hours) for 24-48 hours, or until the wound is closed.[8]

-

Data Analysis: The rate of wound closure can be quantified by measuring the area of the cell-free region at each time point using image analysis software (e.g., ImageJ).

Co-culture Experiment

This protocol describes how to track two different cell populations in a co-culture system.

Materials:

-

Two different cell populations

-

CellTracker Blue CMF2HC

-

Another CellTracker dye with a different emission spectrum (e.g., CellTracker Green CMFDA)

-

Appropriate culture vessels

Procedure:

-

Labeling Cell Populations: Label one cell population with CellTracker Blue CMF2HC and the other with CellTracker Green CMFDA, following the general labeling protocol.

-

Co-seeding: Seed the two labeled cell populations together in the same culture vessel at the desired ratio.

-

Imaging: Image the co-culture at various time points using appropriate filter sets for each dye (DAPI for blue, FITC for green).[5]

-

Analysis: The behavior of each cell population can be independently tracked and analyzed based on its fluorescent label. This allows for the study of cell-cell interactions, competitive growth, and other dynamic processes.

Conclusion

CellTracker Blue CMF2HC is an invaluable tool for researchers and scientists in the field of cell biology and drug development. Its robust performance, low cytotoxicity, and ease of use make it a reliable choice for a wide array of applications that require long-term tracking of live cells. By following the detailed protocols and considering the data presented in this guide, researchers can effectively integrate this powerful fluorescent probe into their experimental workflows to gain deeper insights into complex cellular processes.

References

- 1. Cell Tracking | Thermo Fisher Scientific - US [thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. This compound I CAS#: 215868-45-4 I blue dyestuff I InvivoChem [invivochem.com]

- 4. Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-color, multi-day image analysis using the CellTracker™ Blue, Green, and Red dyes | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. ulab360.com [ulab360.com]

- 7. gongyingshi.com [gongyingshi.com]

- 8. Extended live-tracking and quantitative characterization of wound healing and cell migration with SiR-Hoechst - PMC [pmc.ncbi.nlm.nih.gov]

CellTracker™ Blue CMF2HC: An In-depth Technical Guide for Long-Term Cell Tracking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CellTracker™ Blue CMF2HC, a fluorescent dye designed for long-term tracking of live cells. Below, you will find detailed information on its core properties, experimental protocols, and performance data to effectively integrate this tool into your research and development workflows.

Core Properties and Mechanism of Action

CellTracker™ Blue CMF2HC (4-chloromethyl-6,8-difluoro-7-hydroxycoumarin) is a cell-permeant dye that provides a stable, blue fluorescent signal for monitoring cell movement, location, and proliferation over extended periods.[] Once inside a live cell, the dye undergoes a glutathione (B108866) S-transferase-mediated reaction with intracellular thiols, transforming it into a cell-impermeant fluorescent adduct.[2][3] This covalent binding ensures the dye is well-retained within the cell for at least 72 hours and is passed on to daughter cells through several generations, but not transferred to adjacent cells in a population.[2][3]

Signaling Pathway of Intracellular Retention

Caption: Intracellular conversion of CellTracker™ Blue CMF2HC.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of CellTracker™ Blue CMF2HC.

Table 1: Spectral and Physicochemical Properties

| Property | Value | Source(s) |

| Excitation Wavelength (Max) | 371 nm | [3] |

| Emission Wavelength (Max) | 464 nm | [3] |

| Alternative Excitation | ~350-410 nm or ~450-460 nm | [4] |

| Alternative Emission | ~415-450 nm or ~480-525 nm | [4] |

| Molecular Weight | 246.59 g/mol | [3] |

| Appearance | Solid Powder | [] |

| Solvent for Stock Solution | High-quality DMSO | [2][5] |

| Recommended Stock Conc. | 10 mM | [2][5] |

Table 2: Recommended Staining Parameters

| Parameter | Recommendation | Source(s) |

| Working Concentration | 0.5 - 25 µM | [2][4] |

| Long-Term (>3 days) | 5 - 25 µM | [5][6] |

| Short-Term | 0.5 - 5 µM | [6] |

| Incubation Time | 15 - 45 minutes | [2][3] |

| Incubation Temperature | 37°C | [2] |

Table 3: Performance Characteristics

| Characteristic | Observation | Source(s) |

| Fluorescence Retention | Brightly fluorescent for at least 72 hours and through at least four cell divisions. | [2] |

| Photostability | Reasonably photostable during microscopic examination. | [2] |

| Cytotoxicity | No significant cytotoxicity observed at working concentrations (≤25 µM).[4] Proliferation of HeLa cells was unaffected over 3 days.[3][5] | |

| Fixability | The fluorescent dye-thioether adduct can be fixed with aldehyde fixatives. | [2] |

Detailed Experimental Protocols

The following protocols provide a starting point for using CellTracker™ Blue CMF2HC. Optimal conditions may vary depending on the cell type and experimental design.

Preparation of Staining Solution

-

Before use, allow the vial of CellTracker™ Blue CMF2HC to warm to room temperature.[2]

-

Reconstitute the lyophilized powder in high-quality DMSO to a final concentration of 10 mM.[2][5]

-

For a working solution, dilute the 10 mM stock solution in serum-free medium to the desired final concentration (typically between 0.5 - 25 µM).[2] It is important to avoid amine- and thiol-containing buffers.[2][5]

-

Pre-warm the working solution to 37°C before adding it to the cells.[2]

Staining Protocol for Suspension Cells

Caption: Staining protocol for suspension cells.

Methodology:

-

Harvest cells by centrifugation and aspirate the supernatant.[3]

-

Gently resuspend the cell pellet in the pre-warmed CellTracker™ Blue CMF2HC working solution.[2]

-

Incubate the cells for 15-45 minutes at 37°C under appropriate growth conditions.[2][3]

-

Centrifuge the cells to pellet them and remove the staining solution.[3]

-

Resuspend the cells in fresh, pre-warmed culture medium.[2]

-

Incubate the cells for an additional 30 minutes at 37°C to allow for modification and efflux of any unconjugated dye.[2]

-

The cells are now ready for imaging or other downstream applications.

Staining Protocol for Adherent Cells

Caption: Staining protocol for adherent cells.

Methodology:

-

Grow adherent cells on a suitable culture vessel (e.g., coverslips, petri dishes) to the desired confluence.[2]

-

Aspirate the culture medium from the dish.[3]

-

Add the pre-warmed CellTracker™ Blue CMF2HC working solution to the cells.[2]

-

Incubate the cells for 15-45 minutes at 37°C under appropriate growth conditions.[2][3]

-

Remove the staining solution and replace it with fresh, pre-warmed culture medium.[2]

-

Incubate the cells for an additional 30 minutes at 37°C.[2]

-

The cells are now ready for imaging.

Troubleshooting and Considerations

-

Low Fluorescence Signal:

-

Increase the concentration of the dye. A tenfold range of concentrations should be tested to find the optimal one.[2]

-

Increase the incubation time.

-

Ensure the imaging settings (excitation/emission filters, exposure time) are appropriate for the dye.

-

-

High Background Fluorescence:

-

Ensure a thorough wash step after incubation with the dye.

-

The additional 30-minute incubation in fresh medium is crucial for reducing background from unconjugated dye.[2]

-

-

Cell Toxicity:

-

In Vivo Tracking:

-

For in vivo studies, cells are typically labeled in vitro before being introduced into the animal model.[7] The stability of the dye makes it suitable for tracking cell migration and fate over several days.

-

Conclusion

CellTracker™ Blue CMF2HC is a robust and reliable tool for the long-term fluorescent tracking of live cells. Its ease of use, high retention, and low cytotoxicity make it an excellent choice for a wide range of applications in cell biology, immunology, and drug development.[8] By following the detailed protocols and considering the key parameters outlined in this guide, researchers can effectively utilize this dye to gain valuable insights into dynamic cellular processes.

References

- 2. ulab360.com [ulab360.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. CellTracker Blue CMF2HC Dye I CAS#: 215868-45-4 I blue dyestuff I InvivoChem [invivochem.com]

- 5. ulab360.com [ulab360.com]

- 6. ulab360.com [ulab360.com]

- 7. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

In-Depth Technical Guide: Shelf Life and Storage of CellTracker™ Blue CMF2HC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical parameters governing the shelf life and storage of CellTracker™ Blue CMF2HC. Adherence to these guidelines is paramount for ensuring the reagent's stability, performance, and the generation of reproducible experimental results in cell tracking and analysis.

Overview of CellTracker™ Blue CMF2HC

CellTracker™ Blue CMF2HC (4-chloromethyl-6,8-difluoro-7-hydroxycoumarin) is a fluorescent probe designed for the long-term tracking of living cells.[1][2][][4] Its utility stems from its ability to freely pass through cell membranes. Once inside a cell, it undergoes a glutathione (B108866) S-transferase-mediated reaction with intracellular thiols, transforming it into a cell-impermeant fluorescent thioether adduct.[2][5] This covalent labeling ensures that the dye is well-retained within the cells for extended periods, typically up to 72 hours, and is passed on to daughter cells during division without transfer to adjacent cells in a population.[1][2][6][7][8][9]

Shelf Life and Storage Conditions

The stability of CellTracker™ Blue CMF2HC is contingent upon its form (lyophilized powder or in solvent) and the specific storage conditions. Exposure to light should be minimized at all stages of storage and handling.[5][6][7][10][11]

Data Presentation: Quantitative Storage and Stability Data

The following tables summarize the recommended storage conditions and corresponding shelf life for CellTracker™ Blue CMF2HC in its different forms.

Table 1: Storage of Lyophilized Powder

| Storage Temperature | Duration | Additional Notes |

| -20°C | Up to 3 years[5] | Must be kept desiccated and protected from light.[1][6][7] |

| 4°C | Up to 2 years[5] | Must be protected from light.[10][11] |

| -5°C to -30°C | 1 year | As directed by the manufacturer.[12] |

Table 2: Storage of Reconstituted Stock Solution in DMSO

| Storage Temperature | Duration | Additional Notes |

| -80°C | Up to 6 months[5][10][11] | Aliquot to avoid repeated freeze-thaw cycles and protect from light. |

| -20°C | Up to 1 month[5][10][11] | Aliquot to avoid repeated freeze-thaw cycles and protect from light. |

Experimental Protocols

The following protocols detail the methodologies for the reconstitution and use of CellTracker™ Blue CMF2HC for staining live cells.

Reconstitution of Lyophilized Powder

This protocol outlines the preparation of a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

CellTracker™ Blue CMF2HC lyophilized powder

-

High-quality, anhydrous DMSO

-

Sterile microcentrifuge tubes

Procedure:

-

Before opening, allow the vial of lyophilized powder to equilibrate to room temperature.[1][2][6][7]

-

Add the appropriate volume of high-quality DMSO to the vial to achieve a final concentration of 10 mM.[1][2][6][7][13]

-

Vortex thoroughly to ensure the powder is completely dissolved.

-

Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as specified in Table 2, protected from light.

Staining Protocol for Suspension Cells

This protocol provides a general procedure for labeling cells grown in suspension.

Materials:

-

Suspension cell culture

-

Complete culture medium

-

Serum-free medium

-

10 mM CellTracker™ Blue CMF2HC stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Centrifuge

Procedure:

-

Prepare a working solution by diluting the 10 mM stock solution to a final concentration of 0.5–25 µM in serum-free medium.[1][2][6][7] Warm the working solution to 37°C.[1][2][6][7]

-

Harvest cells by centrifugation and resuspend the cell pellet in the pre-warmed working solution.[1][6][7]

-

Incubate the cells for 15–45 minutes at 37°C under appropriate growth conditions.[1][6][7]

-

Centrifuge the labeled cells and remove the working solution.[1][6][7]

-

Resuspend the cells in fresh, pre-warmed complete culture medium and incubate for an additional 30 minutes at 37°C to allow for complete modification of the dye.[13]

-

Wash the cells with PBS before imaging or further analysis.[13]

Staining Protocol for Adherent Cells

This protocol details the labeling of adherent cells cultured on a suitable substrate.

Materials:

-

Adherent cell culture

-

Complete culture medium

-

Serum-free medium

-

10 mM CellTracker™ Blue CMF2HC stock solution in DMSO

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a working solution by diluting the 10 mM stock solution to a final concentration of 0.5–25 µM in serum-free medium.[1][2][6][7] Warm the working solution to 37°C.[1][2][6][7]

-

Remove the culture medium from the adherent cells.

-

Gently add the pre-warmed working solution to the cells.[1][6]

-

Incubate the cells for 15–45 minutes at 37°C under appropriate growth conditions.[1][6]

-

Remove the working solution and replace it with fresh, pre-warmed complete culture medium.

-

Incubate for an additional 30 minutes at 37°C to ensure complete dye modification.[13]

-

Wash the cells with PBS before imaging or further analysis.[13]

Mandatory Visualizations

Mechanism of Action

The following diagram illustrates the mechanism by which CellTracker™ Blue CMF2HC becomes fluorescent and is retained within the cell.

Caption: Mechanism of CellTracker™ Blue CMF2HC cellular uptake and retention.

Experimental Workflow: Reconstitution and Storage

This diagram outlines the standard procedure for preparing and storing CellTracker™ Blue CMF2HC stock solutions.

Caption: Standard procedure for CellTracker™ Blue CMF2HC reconstitution and storage.

Experimental Workflow: Cell Staining

The following diagram provides a generalized workflow for staining either suspension or adherent cells with CellTracker™ Blue CMF2HC.

Caption: General workflow for staining cells with CellTracker™ Blue CMF2HC.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. ulab360.com [ulab360.com]

- 4. CellTracker Blue CMF2HC Dye - Ruixibiotech [ruixibiotech.com]

- 5. This compound I CAS#: 215868-45-4 I blue dyestuff I InvivoChem [invivochem.com]

- 6. gongyingshi.com [gongyingshi.com]

- 7. ulab360.com [ulab360.com]

- 8. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 9. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.nl]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. CellTracker™ Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 13. labs.pbrc.edu [labs.pbrc.edu]

Core Mechanism: Passive Diffusion and Intracellular Conjugation

An In-depth Technical Guide on the Cellular Uptake of CellTracker™ Blue CMF2HC

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of fluorescent probes is paramount for accurate experimental design and data interpretation. This guide provides a detailed technical overview of CellTracker™ Blue CMF2HC, focusing on its mechanism of cellular entry, intracellular retention, and the protocols for its application.

CellTracker™ Blue CMF2HC (4-chloromethyl-6,8-difluoro-7-hydroxycoumarin) is a fluorescent probe designed for long-term cell tracking. Its entry into living cells is a two-stage process rooted in its chemical design.

-

Passive Diffusion Across the Cell Membrane : The probe is engineered to be membrane-permeant, allowing it to freely diffuse across the lipid bilayer of live cells into the cytoplasm.[1][2][3][4] This process does not require active transport machinery and is driven by the concentration gradient.

-

Intracellular Reaction and Retention : Once inside the cell, the mildly thiol-reactive chloromethyl group on the CMF2HC molecule reacts with intracellular components.[2][4] This reaction is primarily with thiol groups found on proteins and peptides, most notably glutathione (B108866) (GSH).[1][2][4] The conjugation is believed to be mediated by the ubiquitous enzyme glutathione S-transferase (GST).[1][2][4] This reaction forms a covalent, cell-impermeant fluorescent adduct.[1][2] This new, larger molecule is trapped within the cell, unable to pass back across the cell membrane, ensuring stable, long-term labeling for at least 72 hours and through multiple cell divisions.[1][5]

The fluorescence of CellTracker™ Blue CMF2HC does not require enzymatic cleavage for activation, unlike probes such as CMFDA.[5] The resulting cytoplasmic staining is uniform and brightly fluorescent at physiological pH.[5]

Quantitative Data Summary

The following tables summarize the key physical and spectral properties of CellTracker™ Blue CMF2HC, along with recommended concentrations for experimental use.

Table 1: Physical and Spectral Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₅ClF₂O₃ | [6] |

| Molecular Weight | 246.6 g/mol | [4][5] |

| Excitation (Max) | 371 nm | [1][4][5] |

| Emission (Max) | 464 nm | [1][4][5] |

| Solvent for Stock | Anhydrous DMSO |[5] |

Table 2: Recommended Experimental Concentrations

| Application | Recommended Working Concentration | Source |

|---|---|---|

| Stock Solution | 10 mM | [5] |

| Long-Term Staining (>3 days) | 5–25 µM | [1][5] |

| Rapidly Dividing Cells | 5–25 µM | [5] |

| Short-Term Experiments (e.g., viability) | 0.5–5 µM | [1][5] |

| Incubation Time | 15–45 minutes |[1][5] |

Experimental Protocols

The following are generalized protocols for labeling adherent cells and cells in suspension. Optimization may be required depending on the specific cell type.

Reagent Preparation

-

Warm the Vial : Before opening, allow the lyophilized CellTracker™ Blue CMF2HC vial to warm to room temperature.[5]

-

Prepare Stock Solution : Dissolve the lyophilized product in high-quality, anhydrous dimethylsulfoxide (DMSO) to a final concentration of 10 mM.[5]

-

Prepare Working Solution : Dilute the 10 mM stock solution to the desired final working concentration (e.g., 0.5–25 µM) in serum-free medium.[5] It is critical to use serum-free medium for this step, as serum components can react with the dye.

-

Pre-warm Solution : Warm the final working solution to 37°C before applying it to the cells.[5]

Protocol for Adherent Cells

-

Cell Culture : Grow adherent cells on coverslips or in an appropriate culture vessel.

-

Remove Media : Aspirate the culture medium from the cells.

-

Add Working Solution : Gently add the pre-warmed CellTracker™ Working Solution to the cells.[5]

-

Incubate : Incubate the cells for 15–45 minutes under normal growth conditions (e.g., 37°C, 5% CO₂).[5]

-

Wash : Remove the working solution and replace it with fresh, pre-warmed culture medium of choice.

-

Image : Image the labeled cells using filters appropriate for the probe's excitation and emission spectra (Ex/Em: ~371/464 nm).[5]

Protocol for Cells in Suspension

-

Harvest Cells : Harvest the cells by centrifugation and aspirate the supernatant.[5]

-

Resuspend : Gently resuspend the cell pellet in the pre-warmed CellTracker™ Working Solution.[5]

-

Incubate : Incubate the cell suspension for 15–45 minutes under growth conditions appropriate for the cell type.[5]

-

Wash : Centrifuge the labeled cells, remove the supernatant containing the working solution, and resuspend the cells in fresh culture media.[5]

-

Final Preparation : Dispense the labeled cells into the desired culture vessel or onto a slide for imaging.[5]

-

Image : Image the cells using the appropriate filters (Ex/Em: ~371/464 nm).[5]

Visualizations

Mechanism of Cellular Uptake and Retention

Caption: Mechanism of CellTracker™ Blue CMF2HC entry and retention.

General Experimental Workflow

Caption: Standard workflow for labeling cells with CellTracker™ Blue CMF2HC.

References

- 1. CellTracker Blue CMF2HC Dye I CAS#: 215868-45-4 I blue dyestuff I InvivoChem [invivochem.com]

- 2. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ulab360.com [ulab360.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

CellTracker™ Blue CMF2HC: An In-Depth Technical Guide to Dye Retention and Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CellTracker™ Blue CMF2HC, a fluorescent dye designed for long-term cell tracking. The document details the dye's retention properties, experimental protocols for its use, and its impact on cell viability, offering valuable insights for researchers in cell biology, immunology, and drug development.

Core Principles of CellTracker™ Blue CMF2HC

CellTracker™ Blue CMF2HC (4-chloromethyl-6,8-difluoro-7-hydroxycoumarin) is a membrane-permeant dye that freely diffuses into live cells. Once inside, its chloromethyl group reacts with intracellular thiol-containing components, primarily glutathione (B108866), in a reaction mediated by glutathione S-transferase. This process creates a fluorescent, cell-impermeant thioether adduct.[1][2][3][4][5] This covalent bonding ensures that the dye is well-retained within the cells for extended periods and is passed on to daughter cells during cell division, but not transferred to adjacent cells in a population.[1][2][3][4][5][6]

The fluorescence of the CMF2HC adduct is bright and stable at physiological pH.[1][3][4] Unlike some other fluorescent dyes, CellTracker™ Blue CMF2HC does not require enzymatic cleavage to become fluorescent.[1][3]

Dye Retention in Cellular Systems

CellTracker™ Blue CMF2HC is designed for long-term cell tracking, with its fluorescent signal detectable for at least 72 hours and through multiple cell generations.[1][2][3][4][7][8] The retention time can, however, vary depending on the cell type, proliferation rate, and experimental conditions.[2]

Quantitative Retention Data

While specific quantitative data on fluorescence decay for CellTracker™ Blue CMF2HC across various cell lines is not extensively published in a comparative format, the available information consistently points to its suitability for long-term studies. The fluorescence intensity is expected to halve with each cell division as the dye is distributed between daughter cells.[9][10]

| Parameter | Observation | Cell Types | Source |

| General Retention Time | At least 72 hours | Mammalian cells, Bacteria | [2][4][7] |

| Generational Tracking | At least 4-6 generations | Various | [2][6] |

| In Vivo Retention | At least 72 hours post-injection | Stem cells, Immune cells in mice | [7] |

Experimental Protocols

Accurate and reproducible results with CellTracker™ Blue CMF2HC hinge on proper experimental execution. The following are detailed protocols for key applications.

Preparation of Stock and Working Solutions

-

Stock Solution (10 mM): Allow the vial of lyophilized CellTracker™ Blue CMF2HC to warm to room temperature before opening. Dissolve the contents in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][4][5]

-

Working Solution (0.5-25 µM): Dilute the 10 mM stock solution in serum-free medium to the desired final concentration. The optimal concentration is cell-type dependent and should be determined empirically. For long-term studies or rapidly dividing cells, a higher concentration (5-25 µM) is recommended, while for shorter experiments, a lower concentration (0.5-5 µM) is often sufficient.[1][2][4][7] It is crucial to use the working solution immediately after preparation.

Staining Protocol for Adherent Cells

-

Grow cells to the desired confluency on coverslips or in culture plates.

-

Remove the culture medium.

-

Add the pre-warmed CellTracker™ Blue CMF2HC working solution to the cells.

-

Remove the loading solution and wash the cells once with fresh, pre-warmed culture medium.

-

Replace with complete culture medium and incubate for an additional 30 minutes to allow for complete modification of the dye.[2]

-

The cells are now ready for imaging or further experimentation.

Staining Protocol for Cells in Suspension

-

Harvest cells by centrifugation and aspirate the supernatant.

-

Gently resuspend the cell pellet in the pre-warmed CellTracker™ Blue CMF2HC working solution.

-

Centrifuge the stained cells and remove the supernatant.

-

Resuspend the cells in fresh, pre-warmed complete culture medium.

-

The cells can then be plated for imaging or used in other applications such as flow cytometry or in vivo injection.

In Vivo Cell Tracking Protocol

-

Label the cells (e.g., macrophages, stem cells) in vitro using the protocol for cells in suspension. A concentration of 5 µM for 30 minutes has been cited for labeling macrophages.[7]

-

After labeling and washing, resuspend the cells in a suitable buffer for injection (e.g., sterile PBS).

-

Inject the labeled cells into the animal model (e.g., intravenously or intraperitoneally in mice).[7]

-

Monitor the fluorescence of the tracked cells over time using appropriate in vivo imaging systems or through ex vivo analysis of tissues.[7]

Cytotoxicity Assessment

It is recommended to perform a cytotoxicity assay to ensure that the chosen dye concentration and incubation time do not adversely affect the cells under investigation.

-

Plate cells in a 96-well plate at a suitable density.

-

The following day, treat the cells with a range of CellTracker™ Blue CMF2HC concentrations. Include a vehicle control (DMSO) and an untreated control.[6]

-

Incubate for the desired duration (e.g., 24, 48, 72 hours).

-

Assess cell viability using a standard method such as an MTT assay or a live/dead cell staining kit.[7] No significant cytotoxicity has been observed at working concentrations up to 25 µM.[7]

Visualization of Workflows

Experimental Workflow for Cell Labeling and Analysis

Caption: General workflow for labeling cells with CellTracker™ Blue CMF2HC.

In Vivo Cell Tracking Logical Flow

Caption: Logical flow for in vivo cell tracking experiments.

Technical Specifications

| Property | Value | Source |

| Excitation Maximum | ~371 nm | [4][7] |

| Emission Maximum | ~464 nm | [4][7] |

| Common Filter Set | DAPI | [6] |

| Molecular Weight | 246.6 g/mol | [4] |

| Formulation | Lyophilized solid | [1][2][4][5] |

| Solubility | DMSO | [1][2][4][5] |

Concluding Remarks

CellTracker™ Blue CMF2HC is a robust and reliable tool for the long-term tracking of live cells. Its excellent retention, minimal cytotoxicity, and straightforward protocols make it suitable for a wide array of research applications, from fundamental cell biology to preclinical studies. For optimal results, it is imperative to empirically determine the ideal staining concentration and conditions for each specific cell type and experimental setup.

References

- 1. ulab360.com [ulab360.com]

- 2. ulab360.com [ulab360.com]

- 3. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. ulab360.com [ulab360.com]

- 6. Cell Tracking | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. CellTracker Blue CMF2HC Dye I CAS#: 215868-45-4 I blue dyestuff I InvivoChem [invivochem.com]

- 8. Dual-Activatable Cell Tracker for Controlled and Prolonged Single-Cell Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. web-api.polscientific.com [web-api.polscientific.com]

A-In-depth-Technical-Guide-to-CellTracker-Blue-CMF2HC-Fluorescence

An In-depth Technical Guide to CellTracker™ Blue CMF2HC Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CellTracker™ Blue CMF2HC, a fluorescent probe designed for long-term cell tracking. We will delve into its mechanism of action, spectral properties, and detailed experimental protocols, presenting quantitative data in a clear, tabular format. Additionally, this guide includes visual representations of key processes to enhance understanding.

Core Mechanism of Action

CellTracker™ Blue CMF2HC (4-chloromethyl-6,8-difluoro-7-hydroxycoumarin) is a cell-permeable probe that freely diffuses into live cells.[1] Once inside the cell, the probe's chloromethyl group reacts with intracellular glutathione (B108866), a reaction mediated by glutathione S-transferase (GST).[1][2][3] This enzymatic reaction transforms the initially non-fluorescent CMF2HC into a highly fluorescent, cell-impermeant thioether adduct.[1] This covalent modification ensures that the fluorescent product is well-retained within the cytoplasm, allowing for the tracking of cells through multiple generations.[1][3][4] The fluorescence of CellTracker™ Blue CMF2HC does not require enzymatic cleavage to be activated.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of CellTracker™ Blue CMF2HC.

Table 1: Physicochemical and Spectral Properties

| Property | Value | Reference |

| Chemical Name | 4-chloromethyl-6,8-difluoro-7-hydroxycoumarin | [3] |

| Molecular Formula | C₁₀H₅ClF₂O₃ | [2][5] |

| Molecular Weight | 246.59 g/mol | [3][5] |

| Excitation Maximum (Ex) | 371 nm | [2][3][4] |

| Emission Maximum (Em) | 464 nm | [2][3][4] |

| Solvent for Stock Solution | Anhydrous Dimethylsulfoxide (DMSO) |

Table 2: Experimental Parameters and Performance

| Parameter | Value/Recommendation | Reference |

| Stock Solution Concentration | 10 mM in high-quality DMSO | [1][3][6] |

| Working Concentration | 0.5 - 25 µM in serum-free medium | [1][2][3][6] |

| Incubation Time | 15 - 45 minutes at 37°C | [1][2][3][6] |

| Fluorescence Retention | At least 72 hours | [3][4] |

| Cytotoxicity | No significant cytotoxicity at working concentrations (≤25 µM) | [2][3][4] |

Detailed Experimental Protocols

Below are standardized protocols for staining both suspension and adherent cells with CellTracker™ Blue CMF2HC.

Preparation of Reagents

-

Prepare Stock Solution: Allow the lyophilized CellTracker™ Blue CMF2HC to warm to room temperature before opening.[1][3][6] Dissolve the contents in high-quality anhydrous DMSO to a final concentration of 10 mM.[1][3][6]

-

Prepare Working Solution: Dilute the 10 mM stock solution in serum-free medium to a final working concentration of 0.5–25 µM.[1][2][3][6] Pre-warm the working solution to 37°C before use.[1][3][6] The optimal concentration can vary by cell type and experimental duration; for long-term studies (over 3 days) or rapidly dividing cells, concentrations of 5–25 µM are recommended, while shorter experiments may require only 0.5–5 µM.[1][3][6]

Staining Protocol for Suspension Cells

-

Harvest and Resuspend: Harvest cells by centrifugation and gently resuspend the cell pellet in the pre-warmed CellTracker™ working solution.[3][6]

-

Incubate: Incubate the cells for 15–45 minutes at 37°C in an environment appropriate for the cell type.[1][3][6]

-

Wash: Centrifuge the cell suspension to pellet the cells and remove the working solution.[3][6]

-

Final Resuspension: Resuspend the labeled cells in fresh, pre-warmed culture medium.[6] The cells are now ready for downstream applications.

Staining Protocol for Adherent Cells

-

Prepare Cells: Grow adherent cells to the desired confluency on a suitable culture vessel (e.g., coverslips, chamber slides).

-

Add Working Solution: Remove the culture medium and gently add the pre-warmed CellTracker™ working solution to the cells.[3][6]

-

Incubate: Incubate the cells for 15–45 minutes at 37°C under appropriate growth conditions.[1][3][6]

-

Wash: Remove the working solution and wash the cells with fresh, pre-warmed culture medium. It is recommended to incubate for an additional 30 minutes in fresh medium to allow for the modification or secretion of any remaining unconjugated probe.[1]

-

Image: The cells are now ready for imaging using a fluorescence microscope equipped with a DAPI filter set or similar optics suitable for the excitation and emission spectra of the dye.[2]

Key Applications and Considerations

CellTracker™ Blue CMF2HC is a versatile tool for a variety of cell-based assays. Its primary applications include:

-

Cell Tracking: Long-term monitoring of cell migration, proliferation, and differentiation.[2]

-

Co-culture Analysis: Distinguishing between different cell populations in mixed cultures.

-

Viability and Cytotoxicity Assays: The fluorescence intensity can serve as an indicator of cell health.

-

In Vivo Studies: Tracking the fate of labeled cells after transplantation into animal models.[2]

Important Considerations:

-

Light Protection: CellTracker™ Blue CMF2HC is light-sensitive and should be protected from light during storage and handling.

-

Buffer Compatibility: Avoid using amine- or thiol-containing buffers as they can react with the probe.[1][6]

-

Toxicity: While generally exhibiting low cytotoxicity at working concentrations, it is advisable to perform a titration to determine the optimal, non-toxic concentration for your specific cell type and application.[3][4] For example, peripheral blood lymphocytes have shown sensitivity to concentrations above 1 µM.[6]

-

Fixation and Permeabilization: The fluorescent signal of the CMF2HC-thioether adduct is retained after fixation with formaldehyde (B43269) and subsequent permeabilization, making it compatible with immunocytochemistry protocols.[1][4]

References

- 1. ulab360.com [ulab360.com]

- 2. CellTracker Blue CMF2HC Dye I CAS#: 215868-45-4 I blue dyestuff I InvivoChem [invivochem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. ulab360.com [ulab360.com]

Methodological & Application

Application Note: CellTracker™ Blue CMF2HC Dye Staining Protocol for Adherent Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ Blue CMF2HC (4-chloromethyl-6,8-difluoro-7-hydroxycoumarin) is a fluorescent dye well-suited for the long-term tracking of living cells.[][] This probe readily crosses cell membranes. Once inside a living cell, its chloromethyl group reacts with intracellular thiol groups, primarily through a glutathione (B108866) S-transferase-mediated reaction.[3][4][5] This process creates a fluorescent dye-thioether adduct that is membrane-impermeant and is retained in the cytoplasm.[4] The stable, non-toxic labeling at working concentrations allows for monitoring cell movement, proliferation, and migration for at least 72 hours.[3][5][6] The fluorescence is passed to daughter cells but not to adjacent cells in a population.[3][4][5][6]

Mechanism of Action

The CellTracker™ Blue CMF2HC dye's mechanism involves passive diffusion into the cell, followed by an intracellular reaction that renders it fluorescent and membrane-impermeable. This ensures that the dye is well-retained within the labeled cells, allowing for extended periods of observation. The fluorescence of CellTracker™ Blue CMF2HC does not require enzymatic cleavage for activation.[5][6]

Spectral Properties

The spectral characteristics of CellTracker™ Blue CMF2HC make it compatible with standard blue laser lines and DAPI filter sets.

| Property | Wavelength (nm) |

| Excitation (Max) | 371 |

| Emission (Max) | 464 |

| Spectral properties as determined in aqueous buffer or methanol; values may vary in cellular environments.[3] |

Experimental Protocols

Reagent Preparation

10 mM Stock Solution: To prepare a 10 mM stock solution, allow the lyophilized CellTracker™ Blue CMF2HC vial to warm to room temperature before opening. Dissolve the contents in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][4][6]

Working Solution: Prepare the final working solution by diluting the 10 mM stock solution in a serum-free medium to the desired concentration.[3][4][6] It is crucial to avoid using amine- or thiol-containing buffers in the working solution.[3][4][6] The recommended concentration range for the working solution is between 0.5 and 25 µM.[3][4][6][7] For long-term studies (over 3 days) or with rapidly dividing cells, a concentration of 5–25 µM is generally recommended.[4][6] For shorter experiments, such as viability assays, a lower concentration of 0.5–5 µM is often sufficient.[4][6] The optimal concentration should be determined experimentally for each cell type and application.[3][4]

Staining Protocol for Adherent Cells

-

Cell Culture: Grow adherent cells to the desired confluence on coverslips or in an appropriate culture vessel.

-

Preparation: Pre-warm the CellTracker™ working solution to 37°C.[4]

-

Staining: Remove the culture medium from the cells.[3][6] Gently add the pre-warmed working solution to the cells.[3][6]

-

Incubation: Incubate the cells for 15 to 45 minutes at 37°C under appropriate growth conditions for the specific cell type.[3][4][6][7]

-

Recovery: Add fresh, pre-warmed, complete culture medium and incubate the cells for an additional 30 minutes at 37°C.[4] This step allows for the modification of the chloromethyl group and secretion of any excess dye.[4]

-

Imaging: The stained cells can now be visualized using a fluorescence microscope equipped with the appropriate filters for the dye's excitation and emission spectra.[3]

Experimental Workflow

Caption: Experimental workflow for staining adherent cells with CellTracker™ Blue CMF2HC Dye.

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Working Concentration | 0.5 - 25 µM | Optimal concentration varies with cell type and application.[3][4][6][7] |

| 5 - 25 µM | For long-term tracking (>3 days) or rapidly dividing cells.[4][6] | |

| 0.5 - 5 µM | For shorter-term experiments (e.g., viability assays).[4][6] | |

| Incubation Time | 15 - 45 minutes | The optimal time may need to be determined empirically.[3][4][6][7] |

| Long-Term Tracking | At least 72 hours | The fluorescent signal is retained for multiple cell generations.[3][4][5][6] |

| Cytotoxicity | Non-toxic at working concentrations | No significant cytotoxicity has been observed at concentrations up to 25 µM.[7] |

Troubleshooting

-

Low Signal: If the fluorescent signal is weak, consider increasing the dye concentration or the incubation time. Ensure that the correct excitation and emission filters are being used for imaging.

-

High Background: To reduce background fluorescence, ensure that the washing steps are performed thoroughly to remove any unbound dye.

-

Cell Toxicity: While the dye is generally non-toxic, if adverse effects on cell health are observed, reduce the dye concentration or the incubation period.[4][6]

Safety and Handling

Handle the DMSO stock solution with care, as DMSO can facilitate the entry of organic molecules into tissues.[3][5] Always wear appropriate personal protective equipment, including gloves and eye protection. Dispose of reagents in accordance with local regulations.[3] The product should be stored at ≤–20°C, protected from light, and in a desiccated environment.[6]

References

Application Notes and Protocols for CellTracker™ Blue CMF2HC Staining of Suspension Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ Blue CMF2HC (4-chloromethyl-6,8-difluoro-7-hydroxycoumarin) is a fluorescent probe designed for the long-term tracking of living cells.[] Its high retention, stability, and non-toxic nature at appropriate working concentrations make it an ideal tool for monitoring cell movement, proliferation, and differentiation over several generations.[2] The dye freely passes through the cell membrane and, once inside, undergoes a glutathione (B108866) S-transferase-mediated reaction, converting it into a cell-impermeant fluorescent thioether adduct.[3] This covalent binding ensures the dye is well-retained within the cells and is passed on to daughter cells during division, but not to adjacent cells in a population.[2][3] CellTracker™ Blue CMF2HC is brightly fluorescent at physiological pH and can be detected using standard fluorescence microscopy or flow cytometry.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for CellTracker™ Blue CMF2HC.

| Property | Value | Reference |

| Molecular Weight | 246.59 g/mol | [5] |

| Excitation Maximum (Ex) | ~371 nm | [4][6] |

| Emission Maximum (Em) | ~464 nm | [4][6] |

| Recommended Solvent | Anhydrous Dimethylsulfoxide (DMSO) | [2] |

| Stock Solution Concentration | 10 mM | [7] |

| Working Concentration Range | 0.5 - 25 µM | [4][7] |

| Incubation Time | 15 - 45 minutes | [4][7] |

| Fluorescence Retention | At least 72 hours | [2][4] |

Experimental Protocol: Staining Suspension Cells

This protocol outlines the steps for labeling suspension cells with CellTracker™ Blue CMF2HC.

Materials:

-

CellTracker™ Blue CMF2HC dye

-

Anhydrous DMSO

-

Serum-free culture medium

-

Complete culture medium appropriate for the cell type

-

Suspension cells of interest

-

Phosphate-buffered saline (PBS)

-

Conical tubes

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

-

Fluorescence microscope or flow cytometer with appropriate filters

Protocol Steps:

-

Prepare 10 mM Stock Solution:

-

Allow the vial of CellTracker™ Blue CMF2HC to warm to room temperature before opening.

-

Dissolve the lyophilized product in high-quality anhydrous DMSO to a final concentration of 10 mM.[7]

-

Store the stock solution at -20°C, protected from light. When stored properly, the stock solution is stable for at least 6 months.[8]